molecular formula C19H18O6 B11462984 (E)-1-(1,3-benzodioxol-5-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

(E)-1-(1,3-benzodioxol-5-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B11462984
M. Wt: 342.3 g/mol
InChI Key: FSIMGKYEOKOUSI-QPJJXVBHSA-N
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Description

(E)-1-(1,3-benzodioxol-5-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is a synthetic organic compound known for its unique structural features and potential applications in various fields. It belongs to the class of chalcones, which are characterized by the presence of an α,β-unsaturated carbonyl system. The compound’s structure includes a benzodioxole ring and a trimethoxyphenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(1,3-benzodioxol-5-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1,3-benzodioxole-5-carbaldehyde and 2,3,4-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and controlled reaction environments to ensure consistent production quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol can be employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled temperature and solvent conditions.

Major Products:

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-1-(1,3-benzodioxol-5-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to specific biological effects.

    Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, contributing to its observed biological activities.

Comparison with Similar Compounds

  • (E)-1-(2,4-dihydroxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
  • (E)-1-(4-hydroxy-3-methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
  • (E)-1-(3,4-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Comparison:

  • Structural Differences: The presence of different substituents on the aromatic rings distinguishes these compounds from (E)-1-(1,3-benzodioxol-5-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one.
  • Chemical Properties: These structural variations can lead to differences in reactivity, solubility, and stability.
  • Biological Activities: The unique combination of the benzodioxole and trimethoxyphenyl groups in this compound may confer distinct biological activities compared to its analogs.

Properties

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C19H18O6/c1-21-16-9-5-12(18(22-2)19(16)23-3)4-7-14(20)13-6-8-15-17(10-13)25-11-24-15/h4-10H,11H2,1-3H3/b7-4+

InChI Key

FSIMGKYEOKOUSI-QPJJXVBHSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC3=C(C=C2)OCO3)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC(=O)C2=CC3=C(C=C2)OCO3)OC)OC

Origin of Product

United States

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